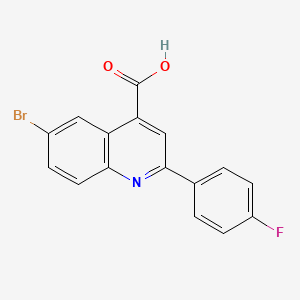

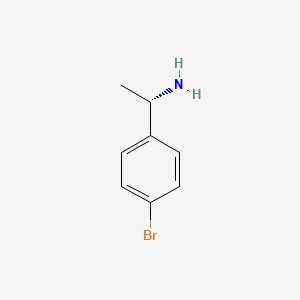

3-bromo-N-isopropylbenzamide

Descripción general

Descripción

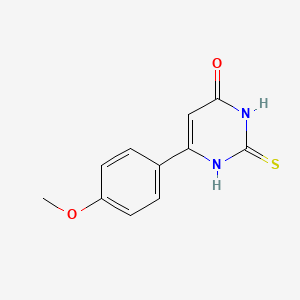

3-bromo-N-isopropylbenzamide (3-Br-NIPB) is a synthetic compound that has been used in a variety of scientific research applications, including as a reagent in chemical synthesis and as a tool in biochemical and physiological studies. This article provides an overview of 3-Br-NIPB, including its synthesis method, research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for laboratory experiments, and potential future directions.

Aplicaciones Científicas De Investigación

Synthesis and Functionalization

Synthesis of Quinoline Derivatives : A study by Yang et al. (2019) outlines a synthetic route for 3-bromo-1,2-dihydroquinoline derivatives. These derivatives are created via a TBAB/Oxone-mediated radical cyclization process and are useful for further functionalization (Yang et al., 2019).

Oxidative C(sp3)-N Coupling : Verma et al. (2015) describe a method for preparing isoindolinones, including indoprofen and DWP205190 drugs, from 2-alkylbenzamide substrates. This process involves oxidative coupling of C(sp3)-H and N-H bonds, highlighting a potential route for synthesizing complex organic compounds (Verma et al., 2015).

Photosynthesis Inhibition

- Inhibition of Photosynthetic Electron Transport : Kráľová et al. (2013) studied 5-bromo- and 3,5-dibromo-2-hydroxy-N-phenylbenzamides and their ability to inhibit photosynthetic electron transport (PET). The efficiency of this inhibition varied with the lipophilicity and electronic properties of the compounds, suggesting potential applications in understanding and manipulating photosynthesis (Kráľová et al., 2013).

Electroluminescence and Mechanochromism

- Mechanochromism and OLEDs : Jadhav et al. (2017) explored the aggregation-induced emission (AIE), mechanochromic, and electroluminescence behavior of phenanthroimidazoles substituted with bromo compounds. They found that these compounds exhibited strong AIE and reversible mechanochromism, making them suitable for applications like mechano-sensors and organic light-emitting diodes (OLEDs) (Jadhav et al., 2017).

Biochemical and Medicinal Applications

Antitumor Agent 3-Bromopyruvate : Azevedo-Silva et al. (2016) discuss the anticancer properties of 3-bromopyruvate (3BP), a compound that causes rapid toxicity to cancer cells without affecting normal tissues. Its efficacy against multiple cancer types highlights its potential in clinical applications (Azevedo-Silva et al., 2016).

Antidiabetic Effect : A study by Jung et al. (2017) on a compound (SN158) related to 3-bromo-N-isopropylbenzamide demonstrated its potential as an antidiabetic agent. This compound activated peroxisome proliferator-activated receptors and significantly lowered plasma levels of glucose and lipids in mice models (Jung et al., 2017).

Energy and Materials Science

- Biofuels from Microorganism Metabolism : Mack et al. (2014) investigated the anti-knock properties of biofuels produced from microorganism metabolism. Their study demonstrated the potential of these biofuels as additives for fuel in spark ignition engines (Mack et al., 2014).

Safety and Hazards

Propiedades

IUPAC Name |

3-bromo-N-propan-2-ylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO/c1-7(2)12-10(13)8-4-3-5-9(11)6-8/h3-7H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRETYNHHZZBJMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1=CC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60349962 | |

| Record name | 3-bromo-N-isopropylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60349962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35306-75-3 | |

| Record name | 3-bromo-N-isopropylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60349962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(3-Fluorobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B1269839.png)

![5-[(4-Nitrophenoxy)methyl]-2-furoic acid](/img/structure/B1269843.png)

![6-ethyl-2-(pyrrolidin-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B1269848.png)

![4-Amino-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1269852.png)

![5-(4-Bromo-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B1269854.png)

![4-[(3-Methylbenzyl)oxy]benzaldehyde](/img/structure/B1269865.png)